4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a fluorophenyl group, a sulfanyl group, and a tetrahydroquinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the fluorophenyl sulfanyl intermediate: This involves the reaction of 4-fluorobenzenethiol with a suitable butanoyl chloride under basic conditions to form the 4-[(4-fluorophenyl)sulfanyl]butanoyl intermediate.
Cyclization to form the tetrahydroquinoxalinone core: The intermediate is then reacted with an appropriate diamine, such as o-phenylenediamine, under acidic or basic conditions to form the tetrahydroquinoxalinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. The tetrahydroquinoxalinone core may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-{4-[(4-bromophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-{4-[(4-methylphenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
Uniqueness
The presence of the fluorine atom in 4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-13-7-9-14(10-8-13)24-11-3-6-18(23)21-12-17(22)20-15-4-1-2-5-16(15)21/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFARPYONPSMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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